molecular formula C24H25FN4O3 B2741889 (4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]pyrrolidine-2,3-dione CAS No. 630056-80-3

(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B2741889
CAS No.: 630056-80-3
M. Wt: 436.487
InChI Key: NNPOMADWLQPBJQ-UHFFFAOYSA-N
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Description

(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]pyrrolidine-2,3-dione is a useful research compound. Its molecular formula is C24H25FN4O3 and its molecular weight is 436.487. The purity is usually 95%.
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Biological Activity

The compound (4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]pyrrolidine-2,3-dione, commonly referred to by its IUPAC name, is a complex organic molecule with potential therapeutic applications. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C24H25FN4O3
  • Molecular Weight : 436.487 g/mol
  • Purity : Typically 95%.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets in cellular pathways. Preliminary studies suggest that it may exert effects on various signaling pathways, particularly those related to cancer and inflammation. The compound's structure includes functional groups that allow for binding to enzymes and receptors involved in these processes.

Anticancer Activity

Research has indicated that the compound may inhibit the MEK-MAPK signaling pathway, which is often constitutively active in various solid tumors. In a study involving male Sprague-Dawley rats, the administration of a related MEK inhibitor demonstrated significant inhibition of phosphorylated MAPK (pMAPK) levels in liver and lung tissues. This suggests a potential for this compound to function as an anticancer agent by modulating this pathway .

In Vitro Studies

In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against pancreatic cancer cell lines where it displayed significant cytostatic activity. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Case Study 1: Inhibition of Tumor Growth

In a controlled study, the compound was administered to mice bearing xenograft tumors. Results showed a marked reduction in tumor size compared to control groups. The study highlighted the compound's ability to reduce tumor proliferation rates significantly while maintaining a favorable safety profile .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that the compound has good bioavailability when administered orally. Plasma concentrations were monitored over time, showing a peak concentration at approximately 2 hours post-administration, with a half-life suggesting sustained therapeutic effects throughout the dosing interval .

Safety and Toxicity

Toxicology assessments indicated that while the compound is effective at inhibiting tumor growth, it also presents some toxicity at higher doses. Clinical signs of toxicity were observed in animal models at doses exceeding 100 mg/kg, necessitating careful dose management in potential therapeutic applications .

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O3/c1-15-20(28-13-5-4-7-18(28)26-15)22(30)19-21(16-8-10-17(25)11-9-16)29(24(32)23(19)31)14-6-12-27(2)3/h4-5,7-11,13,21,30H,6,12,14H2,1-3H3/b22-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFRLIBWHLLFOZ-ZBJSNUHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=C3C(N(C(=O)C3=O)CCCN(C)C)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)/C(=C\3/C(N(C(=O)C3=O)CCCN(C)C)C4=CC=C(C=C4)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.